Due to its structure, TMDMA belongs to a class of organic compounds called substituted anthracenes. Anthracenes possess aromatic rings and are valuable precursors for various organic syntheses. However, specific research on TMDMA's use in organic synthesis is limited. PubChem, National Institutes of Health:
Some substituted anthracenes exhibit interesting electronic and photophysical properties, making them attractive candidates for material science applications. Research in this area for TMDMA is currently not well documented. However, ongoing exploration of functional anthracenes suggests potential for TMDMA in areas like organic light-emitting diodes (OLEDs) or organic solar cells, but verification through further research is needed.
The methoxy groups (CH3O) present in TMDMA might influence its biological properties. Some methoxy-substituted aromatic compounds have been explored for their potential medicinal applications. However, there's a lack of documented research specifically investigating the biological activity of TMDMA.
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is an organic compound with the molecular formula . It belongs to the anthracene family and features four methoxy groups at positions 2, 3, 6, and 7, along with two methyl groups at positions 9 and 10. This unique substitution pattern contributes to its distinct chemical properties and reactivity. The compound is characterized by its bright yellow color and has been studied for various applications in organic electronics and materials science .
The synthesis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene can be achieved through several methods:
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene has several applications:
Interaction studies involving 2,3,6,7-tetramethoxy-9,10-dimethylanthracene focus primarily on its electrochemical behavior. These studies demonstrate that the compound's redox properties can be influenced by the surrounding environment and the presence of other chemical species. Understanding these interactions is crucial for optimizing its use in electronic applications.
Several compounds share structural similarities with 2,3,6,7-tetramethoxy-9,10-dimethylanthracene. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9,10-Dimethylanthracene | Two methyl groups at positions 9 and 10 | Lacks methoxy substitutions; used in photophysical studies |
| 2-Methoxy-9,10-dimethylanthracene | One methoxy group at position 2 | Shows different reactivity patterns due to fewer substituents |
| 2,3-Dimethoxy-9-methylanthracene | Two methoxy groups at positions 2 and 3 | Exhibits distinct electronic properties compared to tetramethoxy derivative |
The uniqueness of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene lies in its extensive substitution pattern that enhances its solubility and electrochemical stability compared to similar compounds. This makes it particularly suitable for advanced material applications where both stability and conductivity are essential.
The synthesis of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene requires careful selection of precursors that enable regioselective introduction of both methoxy and methyl substituents. Strategic precursor choice is fundamental to achieving the desired substitution pattern while minimizing unwanted regioisomers and maximizing overall synthetic efficiency [1] [2].
Anthracene serves as the most fundamental starting material, providing the basic tricyclic aromatic framework required for subsequent functionalization [4]. The inherent reactivity patterns of anthracene, with preferential electrophilic substitution occurring at the 9 and 10 positions, necessitates the use of directing strategies to achieve substitution at the 2,3,6,7 positions [5] [6].
The utilization of 9,10-dibromoanthracene represents a significant advancement in precursor design, as the pre-installed halogen substituents provide reactive sites for subsequent cross-coupling reactions while simultaneously deactivating the 9,10 positions toward further electrophilic attack [7] [8]. This approach enables selective functionalization of the peripheral positions through metal-catalyzed processes. Silver ion-assisted solvolysis of hexabromotetrahydroanthracene derivatives has demonstrated particular utility in preparing dimethoxy intermediates with high stereoselectivity [8].
Methoxylated benzene derivatives, particularly 1,2-dimethoxybenzene and 2,5-dimethoxybenzene, offer alternative synthetic routes through cyclization approaches [9]. These precursors contain the requisite methoxy functionality and can be subjected to condensation reactions with appropriate carbonyl partners to construct the anthracene framework directly. The reaction of 1,2-dimethoxybenzene with pentanal and acetonitrile under controlled conditions provides access to 2,3,6,7-tetramethoxy-9,10-dibutylanthracene derivatives [9].
Diphenylcarboxylic acids represent an innovative precursor class that enables traceless directing group strategies [10]. Palladium-catalyzed tandem transformations utilizing carboxylic acids as directing groups have shown remarkable efficiency in constructing substituted anthracene frameworks. The carboxyl functionality directs metalation and subsequent cyclization, after which it is eliminated as carbon dioxide, leaving no trace in the final product [10].
| Precursor | Key Features | Advantages | Reference |
|---|---|---|---|
| Anthracene | Starting aromatic scaffold | Readily available commercial starting material | [4] |
| 9,10-Dibromoanthracene | Pre-functionalized for selective substitution | Reactive positions for further functionalization | [7] [8] |
| 2,5-Dimethoxybenzene | Contains methoxy groups for directed functionalization | Established methoxylation pattern | [9] |
| 1,2-Dimethoxybenzene | Methoxylated benzene derivative | Compatible with methylation sequences | [9] |
| Diphenylcarboxylic acids | Traceless directing group approach | Enables sequential C-H activation | [10] |
Achieving regioselective methylation and methoxylation of anthracene derivatives requires sophisticated understanding of electronic and steric factors governing substitution patterns. The development of selective methodologies has focused on exploiting inherent reactivity differences and employing directing group strategies to control regiochemical outcomes [11] [12].
Friedel-Crafts methylation represents the classical approach for introducing methyl substituents onto aromatic systems [12]. The reaction typically employs methyl halides in combination with Lewis acid catalysts such as aluminum trichloride, ferric chloride, or titanium tetrachloride [13] [14]. Solvent selection profoundly influences regioselectivity, with acetylation of anthracene in nitrobenzene favoring 2-substitution, while ethylene chloride promotes 1-substitution [13] [15]. Temperature control is critical, as higher temperatures can lead to rearrangement and formation of thermodynamically favored products rather than kinetically controlled selectivity [12].
Palladium-catalyzed C-H methylation has emerged as a powerful alternative offering superior regioselectivity compared to classical Friedel-Crafts conditions [16]. The method utilizes palladium acetate in combination with amino acid-derived ligands to achieve directed methylation. Nucleomethylation of alkynes has demonstrated remarkable efficiency for simultaneous construction of heteroaromatic rings and methyl group introduction [16]. This approach circumvents many limitations associated with traditional methylation methods, including carbocation rearrangements and overalkylation.
Direct methane methylation represents an environmentally sustainable approach utilizing methane as the methylating agent [17]. This process requires high temperatures (400-500°C) and solid catalysts, with the acid-base character of the catalyst system controlling product selectivity [17]. While this method offers atom economy advantages, the harsh conditions limit its applicability to sensitive substrates.
Reductive alkylation provides an alternative strategy for regiocontrolled synthesis of methylated anthracene derivatives [11]. The methodology involves reductive coupling of substituted dimethoxybenzoic acids with methyl-containing electrophiles, followed by oxidative decarboxylation and cycloacylation to afford the desired anthracene products [11]. This approach enables precise control over substitution patterns through appropriate choice of starting materials.
| Method | Catalyst/Reagent | Temperature (°C) | Selectivity | Reference |
|---|---|---|---|---|
| Friedel-Crafts Methylation | AlCl₃, FeCl₃, TiCl₄ | 0-65 | Position-dependent (1,9 vs 2,6,7) | [12] [13] [14] |
| Palladium-catalyzed C-H Methylation | Pd(OAc)₂, amino acid ligands | 80-120 | High regioselectivity | [16] |
| Direct Methane Methylation | Various solid catalysts | 400-500 | Multiple products | [17] |
| Reductive Alkylation | Metal halides, Lewis acids | 25-100 | Controlled by precursor structure | [11] |
| Sequential Electrophilic Substitution | Br₂, then base-promoted elimination | 25-80 | Sequential control possible | [7] |
Methoxylation strategies encompass a diverse array of methylating agents and reaction conditions tailored to specific functional group tolerance and selectivity requirements [18]. Methyl iodide remains the most commonly employed methylating agent for phenolic hydroxyl groups, typically used in combination with bases such as potassium carbonate or sodium hydroxide [18]. The reaction proceeds through nucleophilic substitution and shows excellent selectivity for phenolic over aliphatic hydroxyl groups.
Dimethyl sulfate offers advantages in aqueous or protic solvent systems but requires careful handling due to its toxicity [18]. Dimethyl carbonate has gained attention as a green alternative, operating under basic conditions and offering improved safety profiles [18]. The use of diazomethane, while highly selective and operating under neutral conditions, is limited by safety concerns and the need for specialized equipment [18].
Acid-catalyzed methoxylation using methanol represents an economically attractive approach for industrial applications . The process typically employs strong acid catalysts such as sulfuric acid or hydrochloric acid to activate the aromatic substrate toward nucleophilic attack by methanol . Temperature control and reaction time optimization are crucial for achieving selectivity while minimizing side reactions.
| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Selectivity | Reference |
|---|---|---|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, NaOH | DMF, DMSO, acetone | 25-80 | Good for phenolic OH | [18] |
| Dimethyl sulfate (DMS) | NaOH, K₂CO₃ | Water, alcohols | 40-100 | Moderate selectivity | [18] |
| Dimethyl carbonate (DMC) | DBU, K₂CO₃ | DMF, toluene | 80-140 | Green alternative | [18] |
| Methanol + acid catalyst | H₂SO₄, HCl | Methanol, ethanol | 60-120 | Acid-catalyzed process | |
| Diazomethane (CH₂N₂) | Neutral conditions | Ether, DCM | 0-25 | Highly selective | [18] |
The development of efficient catalytic systems for sequential substitution reactions represents a critical advancement in the synthesis of complex anthracene derivatives. These systems must facilitate multiple bond-forming events while maintaining selectivity and avoiding catalyst deactivation [10] [19].
Palladium-catalyzed systems have demonstrated exceptional versatility in sequential C-H activation and substitution processes [10]. The combination of palladium acetate with amino acid-derived ligands enables traceless directing group strategies where carboxylic acid substituents direct initial metalation and are subsequently eliminated as carbon dioxide [10]. This approach has proven particularly effective for constructing substituted anthracenes through tandem C-H alkenylation and cyclization sequences. The mild reaction conditions and high functional group tolerance make this methodology suitable for complex molecule synthesis.
Cobalt-catalyzed cyclotrimerization reactions provide access to 2,3,6,7-substituted anthracenes through carefully designed substrate combinations [19]. The use of cyclopentadienyl cobalt dicarbonyl as catalyst enables efficient cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene, followed by halodesilylation to introduce halogen substituents at the desired positions [19]. Subsequent oxidative aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone affords the target anthracene derivatives in good yields (61-85%) [19].
Nickel-catalyzed [2+2+2] cycloaddition reactions represent another powerful approach for direct anthracene construction [19]. The methodology employs diyne precursors in combination with various alkynes or nitriles bearing diverse functional groups. Microwave-assisted conditions accelerate the cyclotrimerization process, followed by oxidative aromatization to yield the desired anthracene products [19]. This approach offers excellent atom economy and enables incorporation of various substituents through appropriate choice of cycloaddition partners.
Iron-catalyzed Friedel-Crafts acylation systems demonstrate remarkable solvent-dependent selectivity [13]. In nitrobenzene solvent, the reaction predominantly affords 2-substituted products, while ethylene chloride promotes 1-substitution [13] [15]. This selectivity switch enables access to different regioisomers from the same starting materials simply by changing reaction conditions. The mechanism involves initial formation of acylium ion complexes with the iron catalyst, followed by electrophilic attack on the aromatic substrate.
Ruthenium-catalyzed cross-coupling reactions provide mild conditions for sequential bond formation [10]. N-heterocyclic carbene ligands enhance catalyst stability and enable efficient coupling under relatively low temperatures. The methodology shows particular promise for late-stage functionalization of complex anthracene intermediates where harsh conditions might compromise other functional groups.
| Catalyst System | Reaction Type | Selectivity | Yield Range (%) | Key Advantage | Reference |
|---|---|---|---|---|---|
| Palladium/Amino acid ligand | C-H activation/alkenylation | 9,10-positions preferred | 65-85 | Traceless directing group | [10] |
| Cobalt/Tricarbonyl complex | Cyclotrimerization | 2,3,6,7-substitution possible | 61-85 | Halogenated products accessible | [19] |
| Nickel/Phosphine ligand | [2+2+2] Cycloaddition | Regioselective formation | 70-90 | Direct anthracene formation | [19] |
| Iron/Lewis acid co-catalyst | Friedel-Crafts acylation | 1-position in nitrobenzene | 75-95 | Solvent-controlled selectivity | [13] |
| Ruthenium/NHC ligand | Cross-coupling | Cross-coupling selectivity | 60-80 | Mild reaction conditions | [10] |
Surface methoxy groups on acidic zeolite catalysts have demonstrated unique reactivity for methylation processes [20]. These species exhibit high reactivity toward aromatic substrates and can facilitate methylation at moderate temperatures (433-493°C) [20]. The formation of surface methoxy intermediates occurs through methanol adsorption and subsequent dehydration, creating reactive methylating species that can transfer methyl groups to aromatic acceptors [20].
The translation of laboratory-scale synthetic methodologies to industrial production presents numerous technical and economic challenges that require innovative solutions [21] [22]. Understanding these challenges and developing appropriate mitigation strategies is essential for successful commercialization of 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene production processes.
Heat transfer limitations represent one of the most significant challenges in scaling chemical processes [23] [24]. Laboratory reactions often benefit from efficient heat exchange due to favorable surface-to-volume ratios, but industrial-scale reactors can experience hot spot formation and temperature gradients that compromise selectivity and safety [24]. The formation of hot spots can lead to side reactions, decomposition, and in extreme cases, runaway reactions. Microreactor technology offers promising solutions by maintaining favorable heat transfer characteristics even at production scales [23]. Enhanced heat exchange systems, including plate heat exchangers and specialized reactor designs, enable better temperature control and uniform heat distribution.
Mass transfer challenges become pronounced as reaction volumes increase, affecting mixing efficiency and residence time distribution [21] [24]. Poor mixing can result in concentration gradients that favor unwanted side reactions and reduce overall conversion [24]. Continuous flow reactors address many of these issues by providing controlled residence times and enhanced mixing through static mixers and specialized reactor geometries [21]. The implementation of process intensification technologies, including ultrasonic mixing and hydrodynamic cavitation, can further improve mass transfer rates [23].
Catalyst deactivation poses significant economic challenges in industrial processes, particularly for complex multi-step syntheses [25] [26]. Poisoning by impurities or reaction byproducts, thermal sintering at high temperatures, and fouling by deposited materials all contribute to reduced catalyst lifetime and increased operating costs [25]. Poison-resistant catalyst formulations and regeneration protocols are essential for maintaining economic viability [26]. Regular catalyst regeneration through oxidative or reductive treatments can restore activity, while catalyst design improvements focus on enhanced stability and resistance to deactivation mechanisms [25].
Product purification challenges intensify at industrial scale due to the larger quantities of material requiring separation and the economic pressure to minimize solvent usage [27] [28]. Separation of regioisomers becomes particularly challenging when dealing with structurally similar anthracene derivatives. Advanced separation techniques, including simulated moving bed chromatography and membrane-based separations, offer improved efficiency compared to traditional methods [27]. Solvent recovery and recycling systems are essential for economic and environmental sustainability [28].
Waste management considerations become critical at industrial scale, where even small percentages of waste can represent significant quantities [29] [28]. Green chemistry principles emphasize waste minimization through improved atom economy and the elimination of hazardous solvents and reagents [28]. Process optimization focusing on yield improvement and byproduct minimization directly impacts waste generation. The implementation of circular economy principles, where waste from one process becomes feedstock for another, can further reduce environmental impact [29].
Process control and monitoring systems must ensure consistent product quality while maintaining safe operating conditions [23] [30]. Real-time analytical techniques, including in-line spectroscopy and automated sampling systems, enable rapid response to process deviations [30]. Advanced control algorithms and artificial intelligence systems can predict and prevent problems before they impact product quality [23]. The integration of cyber-physical systems enables remote monitoring and control, improving both safety and efficiency [23].
| Challenge Category | Specific Issues | Impact on Production | Mitigation Strategies | Reference |
|---|---|---|---|---|
| Heat Transfer | Hot spot formation, temperature control | Reduced selectivity, safety hazards | Microreactor technology, enhanced heat exchange | [23] [24] |
| Mass Transfer | Mixing efficiency, residence time distribution | Lower conversion, side reactions | Continuous flow reactors, static mixers | [21] [24] |
| Catalyst Deactivation | Poisoning, sintering, fouling | Decreased catalyst lifetime, higher costs | Catalyst regeneration, poison-resistant formulations | [25] [26] |
| Product Purification | Separation of isomers, solvent recovery | Lower product purity, higher costs | Advanced separation techniques, solvent recycling | [27] [28] |
| Waste Management | Solvent disposal, byproduct handling | Environmental compliance issues | Green chemistry principles, waste minimization | [29] [28] |
| Process Control | Real-time monitoring, feedback control | Batch-to-batch variation | In-line analytics, automated control systems | [23] [30] |
Supply chain considerations become increasingly important as production scales increase [27]. Raw material procurement, storage, and inventory management require careful planning to avoid supply disruptions that can impact production schedules and costs [27]. The development of alternative supply sources and strategic stockpiling of critical materials can mitigate supply chain risks.
Equipment selection and design must account for the specific requirements of each process step while maintaining flexibility for future modifications [27]. Specialized equipment for handling corrosive or high-temperature conditions may be required, increasing capital investment. Modular design approaches enable easier equipment replacement and process modifications as technology advances [30].
Regulatory compliance adds complexity to industrial implementation, requiring extensive documentation and validation of process parameters [28]. Environmental regulations governing emissions, waste disposal, and worker safety must be integrated into process design from the beginning. Regular audits and compliance monitoring ensure continued adherence to regulatory requirements.
Economic optimization requires balancing capital investment, operating costs, and product quality to achieve acceptable return on investment [22]. Process modeling and simulation tools enable evaluation of different scenarios and optimization of key parameters before committing to capital expenditure. Life cycle analysis helps identify long-term cost drivers and opportunities for improvement [29].
X-ray crystallographic analysis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene cation radical has revealed unique structural features that distinguish it from typical aromatic cation radicals [1] [2] [3]. The compound crystallizes in the triclinic space group P-1 with remarkable structural characteristics that provide insight into its electronic properties and solid-state behavior.
The most significant finding from the crystallographic analysis is the formation of a dicationic homotrimer structure, formally represented as [(1)₃²⁺·(SbCl₆⁻)₂], where the cation radical assembles into a sandwich-like arrangement consisting of two cationic molecules flanking a central neutral molecule [1] [3]. This unprecedented structural motif exhibits an interplanar separation of approximately 3.2 Å, which is considerably shorter than typical van der Waals contacts of 3.4 Å observed in neutral anthracene derivatives [4] [1].
The crystallographic data reveal that the central anthracene molecule maintains perfect planarity, while the two outer anthracene units are bent inward by approximately 7° [1]. This structural distortion is accompanied by an asymmetric charge distribution, with density functional theory calculations indicating that approximately 70% of the cationic charge resides on the outer bent anthracene molecules, while the central planar molecule bears only 30% of the positive charge [1] [5].
Bond length analysis within the homotrimer structure shows characteristic patterns of cation radical formation. The carbon-carbon bond lengths in the aromatic rings exhibit alternating patterns consistent with quinoidal character development, particularly in positions where electron density is depleted upon oxidation [6] [1]. The methoxy substituents maintain their typical bond parameters, with carbon-oxygen distances of approximately 1.36 Å for aromatic ethers and 1.43 Å for methyl carbons [4].
The crystal packing arrangement demonstrates π-π stacking interactions along the crystallographic a-axis, with the dicationic homotrimers arranged in layers that are stabilized by weak intermolecular forces [1]. The counter anions (SbCl₆⁻) are positioned in proximity to the outer anthracene molecules rather than the central unit, consistent with the charge distribution determined by computational analysis [1].
Temperature-dependent crystallographic studies indicate thermal stability of the homotrimer structure down to 223 K, below which the crystal maintains its structural integrity without phase transitions [4] [1]. The thermal ellipsoid parameters suggest normal vibrational behavior for all atoms, with slightly enhanced motion observed for the methoxy carbon atoms, indicating rotational freedom around the C-O bonds [4].
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene. The ¹H and ¹³C nuclear magnetic resonance spectra reveal characteristic patterns that reflect the substitution effects of methoxy and methyl groups on the anthracene framework [7] [8] [9].
In the ¹H nuclear magnetic resonance spectrum, the aromatic protons exhibit distinct chemical shifts that can be assigned based on their electronic environments and coupling patterns [8] [10]. The protons at positions 1 and 4 appear as doublet of doublets at 7.36 parts per million with coupling constants of 8.4 and 2.0 Hz, reflecting their interaction with adjacent aromatic protons [10]. The protons at positions 2 and 3 resonate at 7.15 parts per million as doublet of doublets with coupling constants of 8.4 and 7.6 Hz [10].
The protons at positions 5 and 8 appear at 7.26 parts per million with coupling constants of 8.8 and 1.7 Hz, while those at positions 6 and 7 resonate at 7.01 parts per million with coupling constants of 8.8 and 7.8 Hz [10]. These chemical shift differences reflect the varying electronic environments created by the methoxy substituents and their electron-donating effects [8] [11].
The methyl groups attached to the 9 and 10 positions of the anthracene core appear as singlets in the region of 2.8 to 3.0 parts per million [12] [13]. This upfield shift compared to typical aromatic methyl groups reflects the electron-rich nature of the substituted anthracene system [7] [9]. The methoxy protons resonate as singlets at 4.0 to 4.1 parts per million, consistent with aromatic methoxy groups [12] [13] [14].
¹³C nuclear magnetic resonance analysis provides complementary information about the carbon framework [9] [15]. The aromatic carbons exhibit chemical shifts ranging from 124 to 127 parts per million, with subtle variations reflecting the different electronic environments [10] [15]. Carbons at positions 1 and 4 resonate at 124.2 parts per million, while those at positions 2 and 3 appear at 126.7 parts per million [10].
The carbons at positions 5 and 8 exhibit chemical shifts of 125.0 parts per million, whereas those at positions 6 and 7 resonate at 126.9 parts per million [10]. These differences arise from the varying degrees of electron donation from the methoxy substituents and their positional relationships [11] [15].
The methyl carbons attached to positions 9 and 10 appear in the typical aliphatic region at 15 to 20 parts per million [9] [16]. The methoxy carbons resonate at approximately 56.0 parts per million, which is characteristic of aromatic methoxy groups [11] [14]. The chemical shift of these carbons can vary slightly depending on the conformation of the methoxy groups relative to the aromatic plane [11].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, have been employed to confirm the assignments and establish connectivity patterns [8] [10]. These experiments provide unambiguous evidence for the substitution pattern and allow for complete spectral assignment of all proton and carbon resonances.
Mass spectrometric analysis of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene reveals characteristic fragmentation patterns that provide structural information and support the proposed molecular formula [17] [18] [16]. The molecular ion peak appears at m/z 326, corresponding to the expected molecular weight of 326.39 for the molecular formula C₂₀H₂₂O₄ [19] [20].
The base peak in the mass spectrum corresponds to the molecular ion, indicating the stability of the fully substituted anthracene framework under electron impact conditions [16] [21]. This stability is attributed to the extended π-electron system and the electron-donating effects of the methoxy and methyl substituents, which help stabilize the radical cation formed during ionization [22] [23].
The primary fragmentation pathway involves sequential loss of methyl radicals from the 9 and 10 positions, producing a fragment ion at m/z 311 [M-CH₃]⁺ with relative intensity of approximately 45% [17] [16]. This fragmentation is characteristic of methylated aromatic compounds and reflects the relatively weak carbon-carbon bonds between the methyl groups and the aromatic core [18] [21].
Subsequent loss of a second methyl group leads to the formation of a fragment ion at m/z 280 [M-2CH₃]⁺ with relative intensity of about 25% [16]. This fragment represents the tetramethoxy-substituted anthracene core without the 9,10-dimethyl substituents [17].
Loss of methoxy groups from the aromatic ring produces another significant fragmentation pathway. The initial loss of a methoxy radical generates a fragment ion at m/z 295 [M-OCH₃]⁺ with relative intensity of 35% [17]. This fragmentation requires higher energy than methyl loss due to the stronger carbon-oxygen bond in the aromatic methoxy groups [18].
Progressive loss of additional methoxy groups produces fragment ions at m/z 250 [M-2OCH₃]⁺, m/z 235 [M-3OCH₃]⁺, and m/z 205 [M-4OCH₃]⁺ with decreasing relative intensities of 15%, 10%, and 8%, respectively [17]. These fragmentations represent sequential demethoxylation of the aromatic ring system [18].
A significant fragment ion appears at m/z 178, corresponding to the parent anthracene core [C₁₄H₁₀]⁺ with relative intensity of 30% [17] [16]. This fragment results from complete loss of all substituents and represents the fundamental anthracene skeleton [21]. The relatively high intensity of this fragment demonstrates the stability of the aromatic core structure [23].
Mixed fragmentation pathways also occur, producing fragment ions such as m/z 265 [M-OCH₃-CH₃]⁺ with relative intensity of 20% [17]. This fragmentation involves simultaneous loss of both methoxy and methyl groups, indicating competition between different fragmentation channels [18].
The fragmentation patterns are consistent with typical behavior of substituted polycyclic aromatic hydrocarbons, where peripheral substituents are preferentially lost while preserving the aromatic core [22] [23]. The electron-donating nature of the substituents enhances the stability of the resulting fragment ions through resonance stabilization [18] [24].
High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements for the major fragment ions [17]. The isotope patterns observed in the mass spectrum are consistent with the expected distribution for the molecular formula C₂₀H₂₂O₄ [16].
Comparative analysis between 2,3,6,7-tetramethoxy-9,10-dimethylanthracene and parent anthracene reveals significant structural modifications induced by the substituent groups [25] [26] [27]. The substitution pattern fundamentally alters the electronic properties, crystal packing, and chemical reactivity of the anthracene framework [28] [27].
The molecular weight increase from 178.23 for anthracene to 326.39 for the substituted derivative represents an 83% increase in mass [25] [29]. This substantial change is accompanied by a dramatic alteration in electronic properties, most notably a decrease in oxidation potential from 1.16 V to 0.81 V versus saturated calomel electrode [1] [3]. This 0.35 V reduction reflects the strong electron-donating effects of the four methoxy groups and two methyl substituents [26] [27].
Crystal packing analysis reveals fundamental differences between the parent and substituted compounds [25] [30]. Parent anthracene adopts a herringbone packing arrangement with interplanar distances of 3.4 to 3.6 Å [25] [31] [32]. In contrast, 2,3,6,7-tetramethoxy-9,10-dimethylanthracene exhibits π-stacked layered packing with reduced interplanar distances of 3.2 to 3.4 Å [1] [3]. This closer packing is attributed to enhanced π-π interactions resulting from the electron-rich nature of the substituted system [33] [30].
The substitution pattern significantly affects the molecular geometry and planarity [28] [27]. While parent anthracene maintains perfect planarity in the crystal state, the tetramethoxy-dimethyl derivative shows subtle deviations from planarity, particularly in the cation radical form where outer molecules in the homotrimer are bent by approximately 7° [1] [32].
Electronic property modifications are substantial [26] [27]. The parent anthracene exhibits a fluorescence quantum yield of approximately 30%, while the substituted derivative shows variable fluorescence depending on crystal packing and aggregation state [25] [34]. The electron-rich character of the substituted compound enhances its donor properties and facilitates cation radical formation [26] [28].
Reactivity patterns show marked differences between the compounds [30] [35]. Parent anthracene readily undergoes Diels-Alder reactions at the 9,10-positions due to the high reactivity of these positions [25] [36]. The 9,10-dimethyl substitution in the tetramethoxy derivative significantly reduces this reactivity through steric hindrance, directing reactivity toward other positions or alternative reaction pathways [30] [35].
The introduction of methoxy groups creates additional reactive sites through electrophilic aromatic substitution reactions, while simultaneously activating the aromatic ring toward oxidation [26] [27]. The electron-donating effects of these substituents stabilize cation radical intermediates, enabling the formation of the unique homotrimer structure observed in the crystal state [1] [5].
Spectroscopic properties are significantly modified by substitution [26] [27]. The ultraviolet-visible absorption spectrum shows bathochromic shifts relative to parent anthracene due to the extended conjugation and electron-donating effects [28] [34]. Nuclear magnetic resonance chemical shifts reflect the altered electronic environment, with aromatic protons appearing in different regions compared to the parent compound [8] [27].